![molecular formula C13H20BNO5S B1473008 (2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-74-9](/img/structure/B1473008.png)
(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential biological applications . This compound has a molecular formula of C13H20BNO5S and a molecular weight of 313.2 g/mol.
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids is relatively simple and well-known . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a sulfonyl group attached to a methylpiperidinyl group .
Chemical Reactions Analysis
Boronic acids can be used as building blocks and synthetic intermediates . They can undergo various chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including “(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used in cancer treatment. Boronic acids can be used as boron-carriers in this therapy .
Hydrolysis Studies
The hydrolysis of boronic acids and their esters is an important area of study. These compounds are only marginally stable in water, and the kinetics of their hydrolysis can be influenced by the substituents in the aromatic ring .
Reactions at the Benzylic Position
Boronic acids can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Protodeboronation
Protodeboronation is a type of reaction where a boron atom is replaced by a hydrogen atom. This reaction can be catalyzed and has been studied in boronic esters .
Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2– homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXPVOFAXQXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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